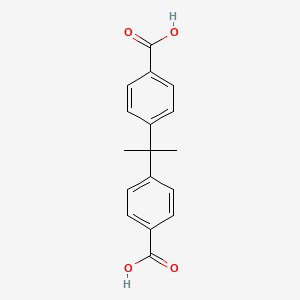

4,4'-(Propane-2,2-diyl)dibenzoic acid

Description

Significance of Aromatic Dicarboxylic Acids in Contemporary Chemistry

Aromatic dicarboxylic acids are a cornerstone of modern polymer chemistry. These organic compounds are characterized by the presence of two carboxylic acid (-COOH) functional groups attached to an aromatic ring system. This dual functionality allows them to act as fundamental building blocks, or monomers, in condensation polymerization reactions. chemscene.comtaylorandfrancis.com When reacted with diols (compounds with two alcohol groups) or diamines (compounds with two amine groups), they form polyesters and polyamides, respectively. numberanalytics.com

The inclusion of aromatic units in the polymer backbone imparts several desirable properties, including:

Thermal Stability: The rigid nature of aromatic rings enhances the polymer's resistance to heat.

Mechanical Strength: Aromatic polymers often exhibit high tensile strength and stiffness.

Chemical Resistance: The stable aromatic structure provides resistance to various chemicals.

These characteristics make polymers derived from aromatic dicarboxylic acids suitable for a wide range of applications, from textiles and packaging to the automotive and aerospace industries. chemscene.com Their versatility also allows for the synthesis of more complex structures like metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. acs.orgresearchgate.net

Overview of Structural Features and Reactivity Modalities

4,4'-(Propane-2,2-diyl)dibenzoic acid possesses a distinct molecular architecture that dictates its chemical behavior and suitability for materials science. Its structure consists of two benzoic acid moieties linked at their para-positions by a central propane-2,2-diyl (also known as an isopropylidene) group.

Key Structural Features:

Two Carboxylic Acid Groups: These groups are the primary sites of reactivity, enabling the molecule to undergo condensation polymerization to form long-chain polymers. numberanalytics.com

Aromatic Rings: The two phenyl rings provide rigidity and planarity to the molecular structure.

Isopropylidene Bridge: The central C(CH₃)₂ group introduces a tetrahedral (sp³-hybridized) carbon atom, creating a distinct, non-linear angle between the two aromatic rings. This angular geometry influences the packing of polymer chains and the resulting material properties.

The primary reactivity modality of this compound involves the two carboxylic acid groups. They can react with alcohols to form esters or with amines to form amides, both of which are fundamental linkages in polymer chemistry. numberanalytics.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | nih.govguidechem.com |

| Molecular Weight | 284.31 g/mol | nih.gov |

| IUPAC Name | 4-[2-(4-carboxyphenyl)propan-2-yl]benzoic acid | nih.gov |

| CAS Number | 7425-84-5 | nih.govguidechem.com |

| Topological Polar Surface Area | 74.6 Ų | nih.gov |

Historical Context of Research Involving this compound and Related Bisphenol Derivatives

The research context of this compound is intrinsically linked to the history of its precursor, Bisphenol A (BPA). BPA was first synthesized in 1891 by the Russian chemist Aleksandr Dianin. jchemrev.com However, its commercial potential was not explored until much later.

In the 1930s, British biochemist Edward Charles Dodds investigated BPA for its estrogenic properties in a search for synthetic estrogens. wikipedia.orgnih.gov While BPA was found to be weakly estrogenic, Dodds later developed the structurally similar but more potent compound, diethylstilbestrol (B1670540) (DES). wikipedia.orgnih.gov BPA itself was never used as a drug. wikipedia.orgnih.gov

The future of BPA was in plastics. nih.gov In the 1950s, chemists synthesized the first epoxy resins and polycarbonate plastics using BPA as a key monomer. nih.govnih.gov This marked the beginning of large-scale industrial production of BPA, which grew to over 6 billion pounds annually in the subsequent decades. nih.gov The widespread use of BPA in products like food containers, baby bottles, and dental sealants eventually led to extensive research into its health effects as a known endocrine-disrupting chemical. jchemrev.comnih.gov

The development and study of BPA derivatives, such as this compound, emerged from this broader context. The unique structural attributes of the bisphenol framework—rigidity, durability, and thermal stability—that made BPA a successful monomer for polycarbonates also made its derivatives attractive for creating other high-performance polymers and advanced materials. Researchers have modified the core BPA structure to create a family of related compounds, including halogenated versions like 4,4'-(Perfluoropropane-2,2-diyl)dibenzoic acid, to fine-tune material properties for specific applications. alfa-chemistry.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-carboxyphenyl)propan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-17(2,13-7-3-11(4-8-13)15(18)19)14-9-5-12(6-10-14)16(20)21/h3-10H,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKACUVXWRVMXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322487 | |

| Record name | 4,4'-(Propane-2,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-84-5 | |

| Record name | 4,4′-(1-Methylethylidene)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401367 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Propane-2,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Propane 2,2 Diyl Dibenzoic Acid and Its Structural Analogs

Established Synthetic Pathways

Traditional synthesis of 4,4'-(Propane-2,2-diyl)dibenzoic acid and its derivatives relies on robust and well-documented reactions, primarily Friedel-Crafts alkylation for constructing the core structure and nucleophilic substitution for subsequent derivatization.

Friedel-Crafts Alkylation with Acid Catalysis for the Propane-2,2-diyl Bridge Formation

The formation of the central propane-2,2-diyl bridge connecting the two phenyl rings is classically achieved through a Friedel-Crafts alkylation reaction. nih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov

In a typical synthesis for this compound, a precursor such as p-toluic acid or its ester derivative is reacted with a source for the isopropylidene bridge, like 2,2-dichloropropane (B165471) or acetone. The Lewis acid catalyst polarizes the C-Cl bond of the alkylating agent, generating a carbocation or a carbocation-like complex. This electrophile is then attacked by the electron-rich aromatic ring of the benzoic acid precursor. A second alkylation on another molecule of the precursor completes the dibenzoic acid structure. The reaction conditions for Friedel-Crafts acylation, which follows a similar mechanistic principle, are often analogous to those used for alkylation. google.com

Key steps in the mechanism include:

Generation of the Electrophile: The Lewis acid catalyst abstracts a halide from the alkylating agent (e.g., 2,2-dichloropropane) to form a carbocation.

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and completing the substitution.

Nucleophilic Substitution Reactions in Derivatization

Once the this compound backbone is synthesized, the carboxylic acid functional groups are available for a wide range of derivatization reactions via nucleophilic acyl substitution. These modifications are crucial for tuning the molecule's properties for specific applications, such as altering solubility or preparing it for polymerization.

Common derivatization reactions include:

Esterification: Reacting the dibenzoic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding diester. This is a reversible reaction, often driven to completion by removing water.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting highly reactive acyl chloride is then treated with an amine to form the desired diamide.

Conversion to Acyl Halides: As mentioned, treatment with reagents like thionyl chloride provides the diacyl halide, a versatile intermediate for synthesizing esters, amides, and other acid derivatives.

These derivatization reactions allow for the incorporation of a wide variety of functional groups, leading to a large family of structural analogs with tailored chemical and physical properties.

Emerging Synthetic Strategies and Catalyst Systems

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign processes. Research into the synthesis of dibenzoic acids has focused on novel catalyst systems and the optimization of reaction conditions to improve yields and reduce waste.

Heterogeneous Catalysis in Dibenzoic Acid Synthesis

A significant advancement in synthesis is the replacement of traditional homogeneous Lewis acid catalysts (e.g., AlCl₃) with solid, heterogeneous catalysts. mdpi.com Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to corrosive and environmentally harmful waste streams. orgsyn.org Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages:

Easy Separation: They can be removed from the reaction mixture by simple filtration. mdpi.com

Recyclability: The ability to be recovered and reused makes the process more cost-effective and sustainable. mdpi.com

Reduced Waste: They often eliminate the need for aqueous workups that generate large volumes of acidic waste. orgsyn.org

For Friedel-Crafts type reactions, solid acid catalysts such as zeolites, clays, and sulfated metal oxides are promising alternatives. These materials possess acidic sites on their surface that can catalyze the alkylation reaction while being easily separable and reusable. Their defined pore structures can also impart shape selectivity, potentially favoring the formation of the desired para,para' isomer over other isomers.

| Catalyst Type | Examples | Advantages |

| Zeolites | H-ZSM-5, H-Beta | Shape selectivity, tunable acidity, high thermal stability. |

| Sulfated Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Superacidic properties, high activity at mild temperatures. |

| Heteropolyacids | H₃PW₁₂O₄₀ on silica (B1680970) support | Strong Brønsted acidity, high catalytic activity. |

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield of the desired product while minimizing byproducts is a central goal of synthetic chemistry. chemrxiv.org The optimization of reaction conditions involves systematically studying the effect of various parameters on the reaction outcome. scielo.br For the synthesis of this compound, key parameters to optimize include:

Temperature: Friedel-Crafts reactions can be sensitive to temperature. Higher temperatures may increase the reaction rate but can also lead to side reactions, such as isomerization or polyalkylation.

Catalyst Loading: The amount of catalyst must be sufficient to ensure a reasonable reaction rate but excessive amounts can increase costs and lead to product degradation.

Solvent: The choice of solvent can influence reactant solubility and catalyst activity. Greener solvents like acetonitrile (B52724) are being explored as alternatives to more hazardous options like dichloromethane (B109758) or benzene (B151609). chemrxiv.orgscielo.br

Reaction Time: Monitoring the reaction progress over time is crucial to determine the point of maximum product formation before significant degradation or side-product formation occurs. scielo.br

A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal balance of these conditions to achieve high conversion of starting materials and high selectivity for the target molecule. chemrxiv.org

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. | Find the lowest temperature for an efficient reaction to minimize side products. |

| Solvent | Influences solubility and catalyst performance. | Select a solvent that provides good yield and is environmentally benign. chemrxiv.orgscielo.br |

| Reactant Ratio | Stoichiometry affects product distribution. | Use the optimal ratio to maximize the formation of the dialkylated product. |

| Reaction Time | Determines the extent of conversion. | Identify the shortest time needed for maximum yield to improve throughput. scielo.br |

Principles of Green Chemistry in the Production of Dibenzoic Acid Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The production of this compound can be made more sustainable by incorporating these principles.

Key green chemistry strategies include:

Use of Renewable Feedstocks: Exploring routes that begin from biomass-derived starting materials instead of petroleum-based chemicals.

Catalysis: Employing catalytic reagents, especially recyclable heterogeneous catalysts, in place of stoichiometric reagents to reduce waste. mdpi.com

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents and Reagents: Replacing toxic and hazardous solvents and reagents with safer alternatives. chemrxiv.orgscielo.br

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption. Electrosynthesis, for example, uses electrons as a "green reagent" to drive reactions under mild conditions. osti.gov

Computational Chemistry: Using computational methods to model reaction mechanisms and predict the effectiveness of new catalysts, thereby reducing the number of experiments needed and accelerating the development of greener processes. osti.gov

By applying these principles, the synthesis of this compound and its derivatives can be shifted towards more economically and environmentally sustainable manufacturing practices.

Derivatization and Functionalization of 4,4 Propane 2,2 Diyl Dibenzoic Acid

Halogenated Derivatives

Halogenation, particularly fluorination, is a common strategy to modify the electronic properties, steric profile, and intermolecular interactions of aromatic compounds. The introduction of fluorine atoms can enhance thermal stability, influence crystal packing, and alter the acidity of the carboxylic groups.

Synthesis of 4,4'-(Perfluoropropane-2,2-diyl)dibenzoic Acid (H₂FPDB)

The perfluorinated analog, 4,4'-(perfluoropropane-2,2-diyl)dibenzoic acid, also known as 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) (H₂FPDB), is a significant derivative. While various synthetic routes exist for fluorinated compounds, one documented method for obtaining high-quality single crystals of H₂FPDB is through a hydrothermal process. nih.gov In a specific instance, crystals of the compound were isolated following an attempted synthesis of a zinc-based metal-organic framework. nih.gov

The experimental conditions involved reacting 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) with zinc acetate (B1210297) dihydrate and 2,2'-bipyridine (B1663995) in water. nih.gov The mixture was sealed in a Teflon-lined autoclave and heated under autogenous pressure. nih.gov Although the intended zinc complex did not form, colorless single crystals of H₂FPDB suitable for X-ray diffraction were obtained upon cooling the reaction mixture. nih.gov

Table 1: Hydrothermal Synthesis Conditions for H₂FPDB Crystals

| Parameter | Value |

|---|---|

| Reactants | Zn(Ac)₂·4H₂O, 2,2'-bipyridine, H₂FPDB |

| Solvent | Water |

| Temperature | 433 K (160 °C) |

| Duration | 72 hours |

| Vessel | Teflon-lined autoclave |

| Outcome | Colorless single crystals of H₂FPDB |

Data sourced from Tang et al. (2010). nih.gov

Influence of Halogenation on Molecular Architecture and Reactivity

The substitution of the two methyl groups with trifluoromethyl (CF₃) groups significantly impacts the molecule's structure and potential for intermolecular interactions. X-ray crystallography of H₂FPDB reveals a twisted conformation. nih.govnih.gov The dihedral angle between the two benzene (B151609) rings is 67.43 (12)°, a notable deviation from a planar arrangement. nih.govnih.gov

This twisted geometry is a consequence of the steric bulk of the CF₃ groups. Furthermore, the high electronegativity of the fluorine atoms facilitates unique intermolecular interactions. The crystal structure of H₂FPDB is stabilized by a network of hydrogen bonds. nih.gov In addition to conventional O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules, the structure also features C—H⋯F interactions. nih.gov These combined forces link the molecules into a two-dimensional, wave-like layered supramolecular architecture. nih.govnih.gov

Table 2: Structural Comparison of H₂FPDB and a Related Non-Halogenated Analog

| Feature | 4,4'-(Perfluoropropane-2,2-diyl)dibenzoic Acid (H₂FPDB) | 4,4′-(Propane-1,3-diyl)dibenzoic Acid* |

|---|---|---|

| Dihedral Angle | 67.43 (12)° nih.govnih.gov | 81.9 (2)° researchgate.netnih.gov |

| Key Intermolecular Bonds | O—H⋯O, C—H⋯F nih.gov | O—H⋯O researchgate.netnih.gov |

| Resulting Structure | 2D wave-like layers nih.gov | 1D supramolecular chains researchgate.netnih.gov |

\Note: Data for the direct parent compound, 4,4'-(propane-2,2-diyl)dibenzoic acid, is not available for direct comparison. 4,4′-(Propane-1,3-diyl)dibenzoic acid is used as a structurally similar, non-halogenated reference.*

From a reactivity standpoint, the strongly electron-withdrawing nature of the hexafluoroisopropylidene group increases the acidity of the carboxylic acid protons and deactivates the aromatic rings towards electrophilic attack.

Anhydride (B1165640) Derivatives: Focus on 4,4'-(Propane-2,2-diyl)bis(phthalic anhydride) (BPADA)

The conversion of dicarboxylic acids to dianhydrides is a critical step in the synthesis of polymers like polyimides. The target derivative for this section is 4,4'-(propane-2,2-diyl)bis(phthalic anhydride). This structure would require the introduction of two additional carboxylic acid groups onto the existing benzene rings, followed by a double dehydration reaction to form the two phthalic anhydride moieties.

However, a review of available scientific literature indicates that information on the synthesis and properties of 4,4'-(propane-2,2-diyl)bis(phthalic anhydride) is not present. A similarly named and commonly used dianhydride, BPADA, is chemically known as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride). cymitquimica.comossila.com This common BPADA is derived from bisphenol A and contains ether linkages, making it a structurally distinct compound from a derivative of this compound. chemicalbook.com In adherence to the specified scope, no data for the unrelated bisphenol A-derived BPADA is presented.

Chemical Transformations of Carboxylic Acid Moieties and Aromatic Rings

Oxidation and Reduction Pathways

The chemical transformation of this compound can be predicted based on the reactivity of its constituent functional groups.

Oxidation:

Carboxylic Acid Groups: The carboxylic acid moieties are at a high oxidation state and are generally resistant to further oxidation under standard conditions.

Aromatic Rings: The benzene rings are also stable and only undergo oxidative cleavage under harsh reaction conditions (e.g., strong oxidizing agents at high temperatures), which would likely lead to the degradation of the molecule.

Isopropylidene Bridge: The tertiary carbons of the gem-dimethyl bridge are not susceptible to oxidation without C-C bond cleavage. The methyl groups, however, are potential sites for oxidation, although this is less favorable than the oxidation of benzylic hydrogens in compounds like toluene.

Reduction:

Carboxylic Acid Groups: The most common reduction pathway for this molecule involves the conversion of the two carboxylic acid groups into primary alcohols, yielding 2,2-bis(4-(hydroxymethyl)phenyl)propane. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Aromatic Rings: The reduction of the aromatic rings (hydrogenation) is possible but requires more forcing conditions, such as high-pressure hydrogen gas in the presence of a metal catalyst (e.g., Rhodium, Ruthenium). This would result in the formation of 2,2-bis(4-carboxycyclohexyl)propane.

Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

Electrophilic aromatic substitution provides a pathway to introduce new functional groups onto the benzene rings. The position of substitution (regioselectivity) is dictated by the electronic effects of the substituents already present. In this compound, each ring has two directing groups: the carboxylic acid and the alkyl bridge.

-COOH Group: The carboxylic acid group is an electron-withdrawing group and acts as a deactivator and a meta-director.

-C(CH₃)₂-Ar-COOH Group: The alkyl group is electron-donating via induction and hyperconjugation, acting as an activator and an ortho, para-director.

The outcome of an electrophilic substitution reaction will depend on the interplay of these opposing effects. The substitution will occur on the positions most activated or least deactivated. The positions ortho to the bulky isopropylidene bridge are the most activated and sterically accessible for electrophilic attack. The positions meta to the carboxylic acid group are the least deactivated. Therefore, the most likely position for substitution on each ring is the carbon atom that is ortho to the alkyl bridge and simultaneously meta to the carboxylic acid group.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro group (-NO₂) at the 3 and 3' positions. masterorganicchemistry.comlibretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the same positions. wikipedia.org This reaction is often reversible. libretexts.org

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would likely lead to the introduction of a halogen atom at the 3 and 3' positions.

Supramolecular Interactions in Derivatized Systems

The derivatization of this compound opens up a wide array of possibilities for engineering complex supramolecular architectures. The tailored introduction of functional groups allows for the precise control of intermolecular interactions, leading to the formation of predictable and robust assemblies such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. These interactions are primarily driven by strong and directional hydrogen bonds, supplemented by other non-covalent forces like π-π stacking and van der Waals forces.

A significant area of investigation involves the formation of co-crystals, where this compound or its derivatives are combined with other molecular entities. For instance, the carboxylic acid groups can form strong hydrogen bonds with complementary functional groups, such as the nitrogen atoms in pyridine-containing molecules. This interaction is a well-established and reliable supramolecular synthon in crystal engineering.

In systems derived from analogous structures, such as 4,4'-(propane-1,3-diyl)dibenzoic acid, the carboxylic acid groups of neighboring molecules form strong intermolecular O—H⋯O hydrogen bonds, linking the molecules into one-dimensional supramolecular chains. researchgate.netnih.gov This type of interaction is fundamental to the formation of extended structures in dicarboxylic acids.

The formation of salts with organic bases, such as pyridine (B92270) and ethylenediamine, has been demonstrated with the perfluorinated analogue. iucr.org In the pyridinium (B92312) salt, strong N—H⋯O hydrogen bonds are formed between the pyridine molecules and the carboxyl groups of the dibenzoic acid derivative. iucr.org These interactions lead to the formation of one-dimensional hydrogen-bonded chains. iucr.org In the case of the ethylenediammonium salt, the dication links the dibenzoic acid anions through N—H⋯O hydrogen bonds, contributing to a more complex three-dimensional network. iucr.org

These examples from closely related systems provide a strong indication of the types of supramolecular interactions that can be expected in derivatized systems of this compound. The predictability of these hydrogen bonding patterns allows for the rational design of crystalline materials with desired topologies and properties.

Interactive Data Tables

Below are tables summarizing typical hydrogen bond geometries observed in systems analogous to derivatized this compound.

Table 1: Hydrogen Bond Parameters in 4,4'-(Propane-1,3-diyl)dibenzoic Acid researchgate.netnih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | 0.82 | 1.84 | 2.642(2) | 168 |

Table 2: Hydrogen Bond Parameters in 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzoic Acid nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | 0.82 | 1.85 | 2.661(2) | 169 |

| O-H···O | 0.82 | 1.80 | 2.603(2) | 165 |

| C-H···F | 0.93 | 2.48 | 3.382(3) | 163 |

Table 3: Intermolecular Interactions in Salts of 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzoic Acid iucr.org

| Interaction Type | Interacting Species | Shortest Distance (Å) |

| C-H···F | Bmphfp and Pyridine | 3.159(1) |

| F···F | Bmphfp molecules | 2.696(1) |

| N-H···O | Pyridinium and Bmphfp | - |

| N···O | Ethylenediammonium and Bmphfp | 2.7749(14) |

*Bmphfp refers to 2,2-bis(4-methylphenyl)hexafluoropropane, a derivative of the dibenzoic acid.

Applications in Polymer Science and Engineering

Role as a Monomer for High-Performance Polymers

While direct polymerization of 4,4'-(propane-2,2-diyl)dibenzoic acid is not always the most common route, its structural motif is central to several classes of high-performance polymers.

Polybenzimidazoles are a class of heterocyclic polymers known for their exceptional thermal and chemical stability. dtu.dk The synthesis of PBIs typically involves the polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivative. benicewiczgroup.com While specific examples detailing the use of this compound in PBI copolymers are not extensively documented, the principles of PBI synthesis allow for the incorporation of various dicarboxylic acids to tailor polymer properties. dtu.dk

The general synthesis of PBI is shown below:

Reaction of a tetraamine with a dicarboxylic acid to form a polybenzimidazole.

By copolymerizing a standard dicarboxylic acid with this compound, it is possible to introduce the flexible isopropylidene linkage into the otherwise rigid PBI backbone. This modification is expected to enhance the solubility and processability of the resulting copolymer without significantly compromising its high thermal stability. The bulky nature of the bisphenol A-like core can disrupt chain packing, leading to a more amorphous polymer with improved solubility in organic solvents.

Polyimides and poly(ether imide)s are renowned for their high-temperature resistance, excellent mechanical properties, and good dielectric performance. vt.edu While PIs are typically synthesized from a dianhydride and a diamine, the structural equivalent of this compound in this context is its dianhydride analog, 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA). nih.gov BPADA is a key monomer in the production of the commercial poly(ether imide) resin, ULTEM™. murraystate.edumdpi.com

The synthesis of PEIs from BPADA and a diamine proceeds via a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization. scispace.com The presence of the ether linkages and the flexible isopropylidene group in BPADA imparts enhanced solubility and melt processability to the resulting PEIs compared to fully aromatic polyimides. murraystate.edu

Polymers derived from BPADA exhibit a desirable combination of properties:

High Glass Transition Temperature (Tg): Typically around 217°C, allowing for use at elevated temperatures. mdpi.com

Good Mechanical Strength: These polymers are known for their high tensile strength and modulus.

Excellent Electrical Insulation: They possess stable dielectric properties over a wide range of frequencies and temperatures. mdpi.com

Transparency: The amorphous nature of these polymers results in good optical clarity. murraystate.edu

The synthesis of polyesters, polyurethanes, polyacrylates, and polycarbonates more commonly utilizes the diol analog of this compound, which is bisphenol A (2,2-bis(4-hydroxyphenyl)propane). uwb.edu.plsigmaaldrich.com However, the dicarboxylic acid can, in principle, be used in polycondensation reactions with diols to form polyesters.

Polyesters: The polycondensation of this compound with various diols would yield aromatic-aliphatic polyesters. mdpi.com The incorporation of the bulky, non-linear bisphenol A-like structure would be expected to produce amorphous polyesters with good solubility and a high glass transition temperature. mdpi.com The thermal stability of such polyesters would be influenced by the specific diol used in the polymerization. mdpi.com

Polyurethanes: Isocyanate-free routes to polyurethanes have been developed that involve the reaction of cyclic carbonates with amines. mdpi.com While not a direct application of the dibenzoic acid, its derivatives could potentially be used in such alternative synthesis pathways.

Polyacrylates: Acrylate and methacrylate (B99206) resins based on bisphenol A are common in dental applications and UV-curable coatings. nih.govnih.gov These are typically synthesized from bisphenol A and acrylic or methacrylic acid derivatives.

Polycarbonates: The most prevalent polycarbonate, bisphenol A polycarbonate (PC), is synthesized from bisphenol A and a carbonate source like phosgene (B1210022) or diphenyl carbonate. uwb.edu.plmdpi.com This polymer is known for its exceptional impact resistance, optical clarity, and good thermal stability. nih.govresearchgate.net While not directly synthesized from the dibenzoic acid, the properties of PC provide a clear indication of the performance characteristics that the 2,2-bis(4-phenyl)propane moiety imparts to a polymer backbone.

Structure-Property Relationships in Polymers Incorporating Dibenzoic Acid Moieties

The chemical structure of this compound has a profound impact on the properties of polymers that incorporate this moiety. The key structural features are the rigid phenyl rings, the flexible isopropylidene linkage, and the two carboxylic acid groups.

The incorporation of the this compound moiety generally leads to polymers with a good balance of mechanical strength and processability.

Mechanical Strength: The rigid phenyl rings contribute to a high tensile strength and modulus in the resulting polymers. For instance, polyimides and polyamides containing bulky, non-coplanar structures have shown excellent mechanical properties. aidic.it In polyesters, the introduction of rigid aromatic units is a known strategy to enhance mechanical performance. nih.gov

Thermal Stability: The aromatic nature of the monomer imparts high thermal stability to the polymers. Thermogravimetric analysis (TGA) of polymers containing similar structures often shows decomposition temperatures well above 350°C. mdpi.comresearchgate.net The presence of the isopropylidene group can slightly lower the thermal stability compared to fully aromatic polymers, but it remains high for most applications.

The following table summarizes the typical thermal and mechanical properties of polymers containing the propane-2,2-diyl bis(phenyl) moiety.

| Polymer Class | Typical Glass Transition Temperature (Tg) | Typical Decomposition Temperature (Td, 5% weight loss) | Typical Tensile Strength | Typical Tensile Modulus |

|---|---|---|---|---|

| Polyimides (from BPADA) | ~217 °C mdpi.com | > 450 °C | 90 - 110 MPa | 2.5 - 3.5 GPa |

| Polycarbonates (from Bisphenol A) | ~150 °C | > 400 °C | 55 - 65 MPa | 2.0 - 2.4 GPa |

| Polyesters (Aromatic-Aliphatic) | 150 - 200 °C mdpi.com | > 350 °C mdpi.com | 50 - 80 MPa | 1.5 - 2.5 GPa |

The non-linear and bulky nature of the this compound moiety disrupts regular chain packing, leading to amorphous polymers with distinct optical and dielectric characteristics.

Optical Transparency: The amorphous nature of polymers derived from this monomer or its analogs results in high optical transparency. murraystate.edu For example, bisphenol A polycarbonate is known for its glass-like clarity, with a light transmittance of around 88%. youtube.com This makes these polymers suitable for applications such as optical lenses, protective glazing, and electronic displays. nih.govresearchgate.net

The table below provides a summary of the optical and dielectric properties of relevant polymers.

| Polymer Class | Typical Light Transmittance (%) | Typical Refractive Index | Typical Dielectric Constant (at 1 kHz) |

|---|---|---|---|

| Polyimides (from BPADA) | > 85 | ~1.65 | ~3.15 |

| Polycarbonates (from Bisphenol A) | ~88 youtube.com | ~1.586 nih.gov | ~3.0 |

Control of Solubility and Permeability

The solubility and permeability of polymers are critical parameters, particularly for applications in membranes for gas separation and coatings. The introduction of monomers like this compound or its analogs into polymer chains, such as polyimides and polyamides, provides a strategic approach to tailor these properties.

The bulky isopropylidene group, also known as a "gem-dimethyl" group, creates steric hindrance that disrupts efficient chain packing. This disruption increases the fractional free volume (FFV) within the polymer matrix. A higher FFV facilitates the transport of small molecules, thereby increasing the polymer's permeability. This principle is widely exploited in the design of gas separation membranes. For instance, in polyimides, which are known for their high performance in gas separation, the choice of diamine and dianhydride monomers is crucial. rsc.org Incorporating bulky monomers is a common strategy to enhance gas permeability. mdpi.com

Furthermore, the presence of polar carboxylic acid groups enhances the solubility of the resulting polymers in a wider range of organic solvents. This is a significant advantage for polymer processing, as it allows for the formation of films and membranes via solution casting. google.com In the context of gas separation membranes, polymers containing carboxylic acid moieties, such as those derived from 3,5-diaminobenzoic acid (DABA), can undergo post-synthesis crosslinking reactions. This crosslinking can fine-tune the membrane's selectivity by creating a more rigid network that better discriminates between gas molecules of different sizes, and it can also enhance resistance to plasticization by highly soluble gases like CO2. digitellinc.com

Table 1: Influence of Monomer Structure on Polymer Properties

| Monomer Feature | Effect on Polymer Structure | Impact on Solubility | Impact on Permeability |

| Bulky Isopropylidene Group | Disrupts chain packing, increases Fractional Free Volume (FFV) | May increase solubility by reducing intermolecular forces | Increases permeability due to higher FFV |

| Carboxylic Acid Groups | Increases polarity, allows for hydrogen bonding | Enhances solubility in polar aprotic solvents | Can be used for crosslinking to control selectivity |

Advanced Polymer Systems and Composites Based on Dibenzoic Acid Analogs

The versatility of dibenzoic acid analogs extends to the development of sophisticated polymer systems and composites designed for high-performance applications, ranging from energy to environmental remediation.

Materials for Ion Transport Membranes (e.g., Fuel Cells)

Proton exchange membranes (PEMs) are the core components of fuel cells, and their primary function is to conduct protons while preventing the crossover of fuel and oxidant. Sulfonated aromatic polymers, such as sulfonated poly(arylene ether sulfone)s (SPAES), are a major class of materials investigated for this purpose. The performance of these membranes is intrinsically linked to the structure of the polymer backbone.

Dibenzoic acid analogs, after undergoing sulfonation, can be incorporated into these polymer architectures. The rigid structure of a monomer like this compound can impart high thermal and mechanical stability to the membrane, which is essential for the operating conditions of a fuel cell. Moreover, the introduction of such monomers influences the hydrophilic/hydrophobic phase separation within the membrane. This morphology, consisting of hydrophilic, sulfonic acid-rich domains for proton transport and a robust, hydrophobic matrix for mechanical integrity, is crucial for achieving high proton conductivity and low water swelling. Research on SPAES copolymers has shown that the strategic placement of phenyl side chains can lead to a favorable balance of high proton conductivity, low water uptake, and good dimensional stability.

Fabrication of Aerogels and Superhydrophobic Surfaces

Aerogels: Dibenzoic acids are excellent building blocks, or "linkers," for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with exceptionally high porosity and surface area, constructed from metal ions or clusters coordinated to organic linkers. The synthesis of an MOF using an analog, 4,4'-(Propane-1,3-diyl)dibenzoic acid, has been reported in the context of crystal engineering. bohrium.comspbstu.ru These highly porous MOFs can be processed into aerogels through techniques like supercritical drying. The resulting MOF aerogels combine the intrinsic microporosity of the MOF with the macroporous, low-density structure of an aerogel, making them promising for applications in gas storage, catalysis, and as lightweight structural materials. wikipedia.org

Superhydrophobic Surfaces: Superhydrophobicity is a phenomenon where a surface exhibits extreme water repellency, with water contact angles exceeding 150°. This property arises from a combination of low surface energy chemistry and a hierarchical surface roughness at both micro- and nano-scales. Polyamides and poly(ether block amide)s (PEBAs) are polymers that can be engineered to create such surfaces. wikipedia.orgresearchgate.net By incorporating a rigid, bulky dicarboxylic acid monomer like this compound into a polyamide backbone, one can influence the polymer's crystallinity and surface topography. The non-planar structure of the monomer can create the necessary surface roughness, while the aromatic and hydrocarbon content contributes to a lower surface energy. Functional aromatic polyamides have been synthesized from various dicarboxylic acids to achieve unique properties, including water repellency. mdpi.com While fluorination is a common route to achieve low surface energy, designing the polymer's physical texture through monomer selection is a critical and complementary strategy. mdpi.com

Investigating Charge Transfer Complexes in Polymer Films

Charge transfer (CT) complexes can form in polymers where electron-donating and electron-accepting moieties are present along the polymer chains. Aromatic polyimides, for example, are well-known for exhibiting CT interactions between the electron-accepting diimide segments and the electron-donating diamine segments. researchgate.nettaylorfrancis.com These interactions significantly influence the polymer's properties, including its color, thermal stability, and electrical conductivity. researchgate.net

When this compound is used as a monomer in polymers like polyesters or polyamides, its aromatic rings can participate in CT phenomena. The benzene (B151609) rings, rich in π-electrons, can act as electron donors in the presence of strong electron-accepting groups. Conversely, the carbonyl groups derived from the dicarboxylic acid functionality have an electron-withdrawing character and can interact with electron-donating units from other monomers in the polymer chain. The specific geometry and electronic nature of the dibenzoic acid monomer can influence the strength and nature (intramolecular vs. intermolecular) of these CT complexes. researchgate.net The study of how monomer structure affects charge transfer is crucial for the development of new materials for organic electronics, where controlling charge transport is paramount. bohrium.com

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design and Coordination Modes in MOF Synthesis

The inherent structural properties of the dibenzoic acid linker, such as the angle between the two carboxylate groups and the flexibility of the propane-2,2-diyl bridge, are pivotal in dictating the final architecture of the resulting MOF. The carboxylate groups can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging, which gives rise to a wide range of structural possibilities.

In the synthesis of MOFs, organic ligands are crucial for bridging metal ions into extended networks. Polycarboxylate ligands are frequently employed for this purpose, and the introduction of fluorinated groups, such as trifluoromethyl, onto these linkers is a developing area of interest. The fluorinated analog of the titular compound, 4,4'-(perfluoropropane-2,2-diyl)dibenzoic acid (H₂FPDB), has been successfully used to construct novel MOFs. acs.orgrsc.org For instance, the solvothermal reaction of H₂FPDB with a zinc salt yields a 2D MOF, demonstrating its efficacy as a structural linker. acs.org Another widely used fluorinated version is 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H₂hfbba), which has been employed in the solvothermal synthesis of various coordination compounds with transition metal ions. These fluorinated linkers are noted for their potential to create materials with unique properties, such as specific adsorption sites and enhanced stability. acs.orgscbt.com

Structural Diversity of MOFs Incorporating Dibenzoic Acid Linkers

The coordination of 4,4'-(Propane-2,2-diyl)dibenzoic acid and its analogs with different metal ions leads to a remarkable diversity of structural dimensions, from one-dimensional chains to complex three-dimensional frameworks.

While not involving metal coordination, the self-assembly of dibenzoic acid molecules can lead to ordered supramolecular structures. A close structural analog, 4,4′-(Propane-1,3-diyl)dibenzoic acid, demonstrates this principle by forming one-dimensional supramolecular chains in the crystalline state. rsc.orgnih.gov These chains are constructed through strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. rsc.orgnih.gov This hydrogen bonding motif is a fundamental aspect of crystal engineering in these systems.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O2—H2⋯O1 | 0.82 | 1.84 | 2.642 | 168 |

*Data derived from a study on the crystal structure of 4,4′-(Propane-1,3-diyl)dibenzoic acid. rsc.org

The use of the fluorinated linker 4,4′-(perfluoropropane-2,2-diyl)dibenzoic acid (H₂FPDB) in conjunction with zinc ions has led to the synthesis of a 2D MOF with a distinct layered structure. acs.orgrsc.org In this architecture, two adjacent zinc ions are bridged by four carboxylate groups from four separate FPDB ligands to form a dinuclear paddle-wheel secondary building unit (SBU). rsc.org These SBUs are then linked by the FPDB ligands to construct a chair-type grid. acs.orgrsc.org The distorted grids extend to form a double-sheet 2D layer, and these layers stack upon one another, held together by van der Waals interactions, to build the final structure. acs.org

| Parameter | Value |

|---|---|

| Formula | C₄₄H₃₁F₁₂N₂O₁₃Zn₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.279(5) |

| b (Å) | 7.837(5) |

| c (Å) | 26.776(5) |

| β (°) | 106.7(6) |

| Volume (ų) | 4679(3) |

*Data from the solvothermal synthesis of a 2D Zn(II) MOF. acs.orgrsc.org

The flexible, V-shaped nature of 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H₂hfbba) makes it an excellent candidate for the construction of complex three-dimensional MOFs. acs.org By employing amine templates during solvothermal synthesis, anionic MOFs with 3D structures have been created. acs.org One such example is (C₆H₁₁NH₃)₂Mn₃(hfbba)₄, which features a 3D framework based on linear trimers of manganese oxide polyhedra. acs.org This framework contains large cages that are occupied by pairs of cyclohexylammonium cations, which balance the anionic charge of the framework. acs.org The ability to form such 3D structures highlights the utility of these linkers in creating porous materials. acs.org

Supramolecular Interactions in MOF Architectures

These interactions are also vital in multi-component MOF systems. For example, in the 3D manganese-based MOF, (C₆H₁₁NH₃)₂Mn₃(hfbba)₄, the cyclohexylammonium cations are not merely space-fillers but are integral to the structure, forming multiple N–H···O hydrogen bonds to the oxygen atoms of the framework. acs.org This demonstrates how non-covalent interactions like hydrogen bonding are essential for the assembly and stabilization of complex, charged MOF architectures. acs.orgnih.gov Furthermore, the stacking of 2D layers in some frameworks is governed by weaker forces, such as van der Waal's interactions. acs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | C₁₇H₁₆O₄ |

| 4,4'-(Perfluoropropane-2,2-diyl)dibenzoic acid | H₂FPDB |

| 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) | H₂hfbba |

| 4,4′-(Propane-1,3-diyl)dibenzoic acid | C₁₇H₁₆O₄ |

| Zinc(II) perchlorate (B79767) hexahydrate | Zn(ClO₄)₂·6H₂O |

| Cyclohexylammonium | C₆H₁₁NH₃⁺ |

| Manganese(II) | Mn²⁺ |

Role of Hydrogen Bonding Networks

Hydrogen bonding is a fundamental interaction in the assembly of MOFs. In structures derived from analogs like 4,4'-(Propane-1,3-diyl)dibenzoic acid, the carboxylic acid groups of adjacent molecules form strong intermolecular O—H···O hydrogen bonds. nih.govresearchgate.net These interactions are pivotal in linking the organic molecules into one-dimensional supramolecular chains, which then coordinate with metal centers to build the extended framework. nih.govresearchgate.net Similarly, in MOFs constructed from 4,4'-(hexafluoroisopropylidene)-bis(benzoic acid), hydrogen bonding involving C-H···F interactions contributes to the formation of a wave-like layered supramolecular structure. nih.gov The strategic placement of hydrogen bond donors and acceptors within the organic linker is a key design principle for creating robust and functional MOFs. rsc.org The presence of these networks can influence the material's porosity and stability, which are critical for applications such as gas storage and catalysis. rsc.orgrsc.org

Significance of π-π Stacking Interactions in Adsorption

While often considered weaker than covalent or hydrogen bonds, π-π stacking interactions are non-negligible forces that contribute significantly to the stability and functionality of porous supramolecular frameworks. nih.govresearchgate.netnih.gov These interactions occur between the aromatic rings of the dibenzoic acid linkers within the MOF structure. In the context of adsorption, π-π stacking can influence the arrangement of linkers, thereby defining the pore size and shape, which is crucial for selective guest molecule binding. nih.govresearchgate.net The collective strength of multiple π-π interactions can lead to highly stable frameworks with excellent thermal and chemical stability. nih.gov For instance, the stacking of phenanthroline rings in certain frameworks creates stable one-dimensional channels. nih.gov The precise control over these interactions is a sophisticated strategy for tuning the adsorption properties of MOFs, enabling applications like the selective removal of specific ions from aqueous solutions. nih.govresearchgate.netnih.gov

Functional Applications of MOFs Derived from this compound Analogs

The unique structural features of MOFs, such as high porosity, tunable pore sizes, and large surface areas, make them highly promising materials for a variety of functional applications. nih.govrsc.org MOFs derived from this compound and its analogs are no exception, demonstrating utility in gas storage, luminescence, and catalysis.

Gas Adsorption and Storage (e.g., Methane (B114726), Selective Gas Separation)

MOFs are exceptional candidates for gas storage and separation due to their highly porous nature and tunable structures. nih.govrsc.org They have shown great promise for storing fuel gases like methane (CH₄). nih.gov The gravimetric storage capacity of MOFs for methane at high pressures is generally proportional to their pore volumes or surface areas. nih.gov However, for practical applications such as in vehicles, high volumetric capacity is more critical. nih.gov This requires an optimal balance between porosity and framework density. nih.gov

In the realm of selective gas separation, MOFs can be engineered with specific pore apertures to differentiate between gas molecules based on size and shape. A guest solvent-directed strategy has been used to fine-tune the pore size of MOFs derived from 4,4'-(hexafluoroisopropylidene)-bis(benzoic acid) with sub-angstrom precision. engineering.org.cn This allows for highly efficient kinetic separation of carbon dioxide (CO₂) and methane, where the framework effectively traps CO₂ while impeding the diffusion of the larger CH₄ molecule. engineering.org.cn Dynamic breakthrough experiments have confirmed the practical separation performance of these materials. engineering.org.cn

Table 1: Gas Adsorption and Separation Performance of Select MOFs

| MOF Derivative | Application | Key Finding |

|---|---|---|

| CuFMOF-c | CO₂/CH₄ Separation | Exhibits ultrahigh kinetic selectivity (273.5) by trapping CO₂ and impeding CH₄ diffusion. engineering.org.cn |

| Isostructural Zn-based MOFs | Propene/Propane (B168953) Separation | Separation is based on kinetic selectivity governed by steric interactions and pore size, not thermodynamic preference. northwestern.edu |

| General MOFs | Methane Storage | High gravimetric uptake is linked to high surface area and pore volume; high volumetric uptake requires dense packing of small pores. nih.gov |

Luminescent Materials Development

Luminescent MOFs (LMOFs) are a class of materials with significant potential in applications such as chemical sensing and lighting. osti.govmdpi.comrsc.org The luminescence in these frameworks can originate from the organic linker, the metal ion/cluster, or from guest molecules encapsulated within the pores. ias.ac.in The rigid structure of MOFs can enhance the emission intensity of the organic linkers by reducing non-radiative decay pathways. osti.gov

The emission properties of LMOFs can be tuned by modifying the organic linker or the metal center. nih.gov For example, MOFs containing d¹⁰ metal ions like Zn(II) or Cd(II) often exhibit ligand-based luminescence. osti.gov The introduction of aromatic groups or conjugated π-systems into the organic ligands is a common strategy to achieve strong luminescence. nih.gov Furthermore, interactions within the framework, such as π-π stacking, can significantly affect the emission properties. Destabilizing π-π stacking interactions have been shown to cause an unexpected blue shift (hypsochromic shift) in the emission of some 3D cadmium MOFs, while their 2D counterparts without such interactions exhibited the expected red shift (bathochromic shift). rsc.org

Table 2: Factors Influencing Luminescence in MOFs

| Origin of Luminescence | Influencing Factor | Effect | Example |

|---|---|---|---|

| Organic Linker | Framework Rigidity | Enhances emission intensity by restricting molecular vibrations. osti.gov | Zn(II) and Cd(II) MOFs often show strong ligand-based fluorescence. osti.gov |

| Intermolecular Interactions | π-π Stacking | Can cause shifts in emission wavelength (hypsochromic or bathochromic). rsc.org | Cadmium MOFs with 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene linkers. rsc.org |

| Guest Encapsulation | Host-Guest Energy Transfer | Can lead to novel emissive properties or sensing capabilities. ias.ac.in | Distyrylbenzene encapsulated in a flexible MOF for CO₂ sensing. ias.ac.in |

Catalytic Applications in Heterogeneous Systems

MOFs are highly attractive as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of well-defined active sites. nih.govmdpi.comresearchgate.net They can serve as catalysts themselves, act as supports for catalytic nanoparticles, or be used as precursors to derive other catalytic materials. mdpi.com The uniform and isolated nature of active sites within MOFs provides an excellent platform for understanding structure-performance relationships in catalysis. ustc.edu.cn

MOF-based catalysts have been explored for a range of important industrial reactions, including the conversion of C1 molecules like CO, CO₂, and CH₄ into valuable chemicals and fuels. nih.gov For reactions that occur under harsh conditions, such as the oxidative dehydrogenation of propane (ODHP), the stability of the MOF catalyst is a major concern. ustc.edu.cn However, recent developments have led to robust MOFs capable of catalyzing such demanding transformations. ustc.edu.cn Lanthanide-based MOFs, in particular, are gaining attention due to the unique coordination chemistry of lanthanide ions, which can lead to novel catalytic activities. researchgate.net The tailorable nature of MOFs allows for the optimization of properties like acidity, metal node composition, and active site dispersion to enhance catalytic performance. mdpi.com

Integration into Sensing and Detection Technologies

Metal-Organic Frameworks (MOFs) constructed using this compound as an organic linker are emerging as promising materials for the development of advanced sensing and detection technologies. The inherent properties of this specific ligand, when incorporated into a MOF structure, can lead to frameworks with tailored porosity, active sites, and photoluminescent characteristics that are highly sensitive to the presence of specific analytes. Research in this area, while still developing, points towards significant potential for creating highly selective and sensitive chemical sensors.

The integration of this compound into MOFs for sensing applications is largely theoretical at present, with much of the promise inferred from studies on structurally similar ligands. A notable example is the research on a Zn(II)-based MOF constructed from the fluorinated analogue, 4,4′-(perfluoropropane-2,2-diyl)dibenzoic acid. This similar MOF has been shown to exhibit strong luminescence, a key characteristic for the development of fluorescent sensors. tandfonline.com The presence of the propane-2,2-diyl group in the non-fluorinated ligand is expected to impart a degree of structural rigidity and a specific spatial arrangement of the aromatic rings, which can influence the photophysical properties of the resulting MOF.

The potential sensing mechanisms in MOFs based on this compound are expected to be diverse. These could include:

Luminescence Quenching or Enhancement: The interaction of analyte molecules with the MOF framework can lead to a decrease (quenching) or increase (enhancement) in its fluorescence intensity. This change can be correlated to the concentration of the analyte.

Solvatochromism: The polarity of guest molecules within the MOF pores can influence the emission wavelength of the framework, leading to a color change that can be used for detection.

Energy Transfer: The organic linker can act as an antenna, absorbing energy and transferring it to emissive metal centers (such as lanthanides) or to guest molecules, with the efficiency of this transfer being modulated by the presence of an analyte.

While specific data on MOFs from this compound for sensing is not yet available, the table below illustrates the typical performance of MOF-based sensors using analogous ligands, highlighting the potential targets and detection methods that could be pursued.

| MOF (Hypothetical) | Target Analyte | Detection Method | Potential Sensing Mechanism | Anticipated Performance |

|---|---|---|---|---|

| Zn-(4,4'-(propane-2,2-diyl)dibenzoate) | Nitroaromatic Compounds | Fluorescence Quenching | Electron transfer from the excited MOF to the electron-deficient nitroaromatic. | High sensitivity and selectivity for explosives detection. |

| Eu/Tb-(4,4'-(propane-2,2-diyl)dibenzoate) | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Luminescence Modulation | Coordination of the metal ion to the framework, affecting the ligand-to-metal energy transfer. | Ratiometric sensing with high precision. |

| Zr-(4,4'-(propane-2,2-diyl)dibenzoate) | Volatile Organic Compounds (VOCs) | Change in Optical Properties | Adsorption of VOCs into the MOF pores, altering the refractive index or luminescence. | Real-time monitoring of air quality. |

The future development of sensors based on this compound-containing MOFs will depend on the successful synthesis of stable and highly luminescent frameworks. Further research is necessary to explore the interactions of these potential MOFs with a variety of analytes to establish their selectivity and sensitivity, and to ultimately integrate them into practical sensing devices.

Environmental Fate and Degradation Studies

Chemical Degradation Mechanisms of Related Polymers and Analogs

Polymers analogous to those synthesized from 4,4'-(Propane-2,2-diyl)dibenzoic acid, such as polycarbonates and polyesters derived from Bisphenol A (BPA), are susceptible to various chemical degradation processes. These include hydrolysis, oxidation, and photodegradation, which can alter the material's properties and lead to the release of constituent monomers and other byproducts.

Hydrolytic degradation involves the cleavage of polymer chains by reaction with water. In polyesters and polycarbonates, the ester and carbonate linkages are the primary sites for hydrolytic attack. The process can be influenced by factors such as pH, temperature, and the presence of catalysts.

The hydrolysis of polycarbonates, such as those based on the structurally similar Bisphenol A, is a significant degradation pathway. researchgate.net This reaction is catalyzed by both acids and bases and involves the cleavage of the carbonate ester bond. The rate of hydrolysis is influenced by the presence of terminal hydroxyl groups, which can accelerate the degradation process. researchgate.net Furthermore, residual catalysts from the polymerization process can act as Lewis acids, promoting hydrolysis through a coordination mechanism. researchgate.net Studies on various polycarbonates have shown that the acidity of the monomer units plays a key role, with carbonate groups connected to more acidic monomers being more susceptible to hydrolysis. researchgate.net For instance, in copolymers, the carbonate linkages adjacent to BPA units are often the most vulnerable to hydrolytic cleavage. researchgate.net

Long-chain polyesters and polycarbonates, while generally more stable than their shorter-chain counterparts, also undergo hydrolysis, albeit at a slower rate. d-nb.info The degradation of these materials can occur under both acidic and basic conditions, leading to the formation of the constituent diol and dicarboxylic acid or its salt. d-nb.info

Key Factors Influencing Hydrolytic Degradation of Related Polycarbonates:

| Factor | Influence on Hydrolysis | Reference |

| Terminal Hydroxyl Groups | Accelerate degradation due to their hydrophilic nature. | researchgate.net |

| Residual Catalysts | Can act as Lewis acids, promoting the cleavage of carbonate bonds. | researchgate.net |

| Monomer Acidity | Carbonate groups linked to more acidic monomers are more susceptible to hydrolysis. | researchgate.net |

| pH | Hydrolysis is catalyzed by both acidic and basic conditions. | d-nb.info |

Oxidative degradation involves the reaction of the polymer with oxygen, often initiated by heat, light, or the presence of radical species. This process can lead to chain scission, cross-linking, and the formation of various oxidation products.

For bisphenol A-based polycarbonates, photo-oxidation is a dominant degradation mechanism in outdoor environments. capes.gov.br This autocatalytic process requires an initiating radical, which can be formed from hydroperoxides, peroxides generated during thermo-oxidation, or charge transfer complexes between the polymer and oxygen. capes.gov.br Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading bisphenol compounds. nih.gov The Fenton process, for example, utilizes the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals that can effectively break down BPA. researchgate.nete3s-conferences.org Studies have shown that these radicals can attack the BPA molecule, leading to the cleavage of the chemical bond at the isopropylidene bridge and the formation of intermediates like p-diphenol, phenol, and isopropyl phenol. researchgate.nete3s-conferences.org The degradation of BPA by hydroxyl radicals generated from Fenton or Fenton-like reactions has been well-documented. nih.gov

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, can lead to significant degradation of polymers. This photodegradation involves complex chemical reactions that alter the polymer's structure and properties.

In the case of bisphenol A polycarbonate (BPA-PC), UV degradation proceeds through two main pathways: photo-Fries rearrangements and photo-oxidation reactions. capes.gov.brtue.nl While photo-Fries rearrangements are more prevalent at shorter UV wavelengths, photo-oxidation is the dominant process under typical outdoor exposure conditions. capes.gov.brtue.nl The absorption of UV light can lead to the breaking of polymer chains, the production of free radicals, and a reduction in molecular weight, causing embrittlement and discoloration (yellowing). irbnet.denih.gov The photo-oxidation reactions result in a decrease in molecular weight and the formation of various oxygenated species. researchgate.net The presence of humidity can accelerate the reduction in molecular weight due to the combined effects of UV irradiation and hydrolysis. researchgate.net

Studies have shown a linear relationship between the intensity of UV irradiation and the rate of photodegradation. researchgate.net The degradation process can be mitigated by the use of UV stabilizers, such as UV absorbers, which prevent the harmful UV radiation from reaching the polymer. researchgate.net

Electrochemical Degradation Research on Bisphenol Analogs

Electrochemical methods offer a promising approach for the degradation of persistent organic pollutants, including bisphenol analogs. These techniques utilize electrochemical reactions to generate reactive species that can break down the target compounds.

The electrochemical degradation of bisphenol A and similar compounds often proceeds through an indirect oxidation mechanism mediated by hydroxyl radicals (•OH). mdpi.comnih.gov These highly reactive radicals are generated from the electrolysis of water at the anode surface. nih.gov

The mechanism of hydroxyl radical attack on organic molecules can occur through several pathways:

Dehydrogenation: Abstraction of a hydrogen atom to form water. mdpi.com

Hydroxylation: Electrophilic addition to an unsaturated bond, such as an aromatic ring. mdpi.com

Electron Transfer: Redox reactions. mdpi.com

In the case of BPA, hydroxyl radicals attack the molecule to form hydroxylated BPA derivatives. nih.govhku.hk These intermediates are then further oxidized, leading to the opening of the aromatic rings and the formation of one-ring aromatic compounds. nih.govhku.hk Subsequent reactions break down these aromatic intermediates into aliphatic acids, which can ultimately be mineralized to carbon dioxide and water. nih.govhku.hk The initial oxidation of the aromatic ring in the BPA structure leads to the formation of phenoxy radicals or phenoxonium ions. researchgate.net

The kinetics of the electrochemical degradation of bisphenol analogs have been investigated to understand the reaction rates and efficiencies. In many cases, the degradation process follows pseudo-first-order kinetics. researchgate.net

Studies on the electrochemical degradation of aqueous bisphenol A have demonstrated that the reaction follows a pseudo-first-order kinetic model. researchgate.net The rate of degradation is influenced by several factors, including current density, the initial concentration of the pollutant, and the concentration of the supporting electrolyte. researchgate.net For example, an increase in current density generally leads to an increase in the degradation rate constant. mdpi.com

Kinetic Data for Electrochemical Degradation of Bisphenol A:

| Parameter | Value | Conditions | Reference |

| Kinetic Model | Pseudo-first-order | Aqueous solution, Ti/SnO2-Sb/Ce-PbO2 anode | researchgate.net |

| Optimal Degradation Rate Constant | 0.067 min⁻¹ | Current density, initial BPA concentration, and Na2SO4 concentration optimized | researchgate.net |

The degradation of BPA initiated by other advanced oxidation processes, such as the persulfate/iron system, has also been shown to follow pseudo-first-order kinetics under various conditions. mdpi.com

Biodegradation Pathways and Microbial Interactions

The biodegradation of this compound is not extensively documented in scientific literature. However, significant research exists on the microbial degradation of its structural analog, Bisphenol A (BPA), which provides insights into potential pathways and microbial interactions that could be relevant. BPA is a well-known endocrine-disrupting chemical, and numerous microorganisms have been identified that can break it down. utep.eduresearchgate.net

Microorganisms, including various strains of bacteria and fungi, can utilize BPA as a source of carbon and energy, metabolizing it into less harmful compounds. nih.gov The majority of bacteria capable of degrading BPA have been identified as belonging to the Sphingomonas and Pseudomonas genera. researchgate.netnih.gov For instance, bacterial consortia isolated from river sediments have demonstrated the ability to completely remove BPA within 72 hours of incubation. utep.edu Fungi, particularly white-rot fungi, also play a crucial role in BPA biodegradation, primarily through the action of extracellular enzymes like laccase and manganese peroxidase. cabidigitallibrary.orgwashington.edu

The degradation of BPA by microbes typically initiates at the ring-linking groups or through the oxidation of its aromatic rings. nih.gov Bacterial degradation pathways can lead to the formation of several intermediate metabolites. While some of these are less toxic, others, such as p-hydroxybenzoic acid, p-hydroxybenzaldehyde, and hydroquinone, have been identified as toxic metabolites. researchgate.net Ultimately, effective biodegradation pathways can lead to the complete mineralization of BPA into carbon dioxide and water. nih.gov

Several bacterial strains have shown high efficiency in degrading BPA under laboratory conditions. nih.gov For example, Sphingomonas sp. and Pseudomonas sp. strains have been shown to completely degrade BPA within 48 hours when it is the sole carbon source. nih.gov A bacterial consortium of three strains (HAWD1, HAWD2, and HAWD3) achieved 100% BPA removal within 72 hours. utep.edu

Table 1: Bacterial Strains Involved in the Biodegradation of Bisphenol A (BPA)

| Microbial Strain/Consortium | Source | Degradation Efficiency | Time Frame | Reference |

|---|---|---|---|---|

| Bacterial Consortium (BCC1) | River Sediment | 100% | 72 hours | utep.edu |

| Pseudomonas aeruginosa (PAb1) | Thermal Paper Industry Wastewater | High | Not specified | nih.gov |

| Sphingomonas sp. strains SO11, SO1a, SO4a | Soil Samples | 100% | 48 hours | nih.gov |

Environmental Remediation Strategies for Related Compounds (e.g., Adsorption with MOFs)

Due to the environmental persistence and potential toxicity of compounds like this compound and its analogue BPA, effective remediation strategies are crucial. iwaponline.com Among various methods, adsorption-based technologies have proven highly efficient, particularly using advanced materials like Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous materials with large surface areas, making them excellent candidates for adsorbing and removing organic pollutants from aqueous solutions. researchgate.netresearchgate.net

Several types of MOFs have been successfully employed for the removal of BPA and other endocrine-disrupting chemicals (EDCs). epa.govresearchgate.net The high adsorption capacity of these materials is attributed to their unique structural properties and the interactions between the MOF and the pollutant molecule. researchgate.net Key mechanisms driving the adsorption of BPA onto MOFs include π-π interactions between the aromatic rings of BPA and the organic linkers of the MOF, as well as hydrogen bonding. deswater.comresearchgate.net

Studies have investigated various MOFs, such as MIL-101(Cr), MIL-100(Fe), and MIL-53(Al), for BPA removal. researchgate.netnih.gov For example, MIL-101(Cr) exhibited a significantly high adsorption capacity for BPA, which was attributed to its large pore volume and surface area. researchgate.netdeswater.com The adsorption kinetics often follow a pseudo-second-order model, indicating a chemical adsorption process. deswater.comnih.gov The performance of MOFs can be influenced by factors such as pH and the presence of other ions in the water. researchgate.netdeswater.com The versatility and high efficiency of MOFs make them a promising technology for the remediation of water contaminated with BPA and structurally similar compounds. researchgate.netacs.org

Table 2: Performance of Various Metal-Organic Frameworks (MOFs) in the Adsorption of Bisphenol A (BPA)

| MOF Type | Adsorption Capacity (mg/g) | Key Adsorption Mechanism(s) | Reference |

|---|---|---|---|

| MIL-101(Cr) | 252.5 | π-π interactions, Hydrogen bonding | researchgate.netdeswater.com |

| Fe3O4@MIL-53(Al) | 160.9 | Porous structure, Chemical adsorption | nih.gov |

| MIL-53(Cr) | Higher than activated carbon | π-π interactions, Hydrogen bonding | researchgate.netnih.gov |

Advanced Characterization and Analytical Techniques

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in 4,4'-(Propane-2,2-diyl)dibenzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups within the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational bands for dicarboxylic acids like this compound are expected in several distinct regions. A very broad absorption is typically observed in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group usually appears as a strong, sharp band around 1700 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations can be found in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions, respectively. The presence of the isopropylidene bridge would be confirmed by C-H stretching and bending vibrations of the methyl groups, while the aromatic rings would show C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H bending vibrations.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Group |

|---|---|---|

| 2500-3300 | O-H stretch (dimer) | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1440-1395 | C-O stretch / O-H bend | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) NMR, is a powerful tool for confirming the precise structure of this compound by providing information about the chemical environment of each proton.

In a typical ¹H-NMR spectrum, the protons of the two methyl groups on the isopropylidene bridge would appear as a single, sharp singlet due to their chemical equivalence, expected in the aliphatic region around 1.7 ppm. The aromatic protons on the two phenyl rings would give rise to two sets of doublets in the downfield region (typically 7.0-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a very downfield chemical shift, often above 12 ppm, and its position can be solvent-dependent. The integration of these signals would correspond to a proton ratio consistent with the molecular formula (e.g., 6H for the methyl groups, 8H for the aromatic protons, and 2H for the carboxylic acid protons).

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|